Adecypenol Exhibits 23-Fold Superior Potentiation of Ara-A Cytotoxicity Versus Pentostatin in L1210 Leukemia Cells
In a direct head-to-head evaluation, adecypenol potentiated the cytotoxicity of Ara-A (vidarabine) against murine lymphocytic leukemia L1210 cells with an EC50 of 8.2 µM, compared to pentostatin which required an EC50 of 190 µM for the same potentiation effect [1]. The combination of Ara-A (10 µg/mL) with adecypenol (10 µg/mL) achieved 83.5% growth inhibition, while the same concentration combination with pentostatin produced only 29.3% inhibition [1]. In vivo, adecypenol plus Ara-A significantly prolonged survival in P388 leukemia-bearing mice compared to Ara-A alone, whereas pentostatin plus Ara-A did not produce significant survival extension [1].
| Evidence Dimension | EC50 for potentiation of Ara-A cytotoxicity |
|---|---|
| Target Compound Data | 8.2 µM |
| Comparator Or Baseline | Pentostatin: 190 µM |
| Quantified Difference | 23-fold lower EC50 (higher potentiation potency) |
| Conditions | Murine lymphocytic leukemia L1210 cells, Ara-A concentration 10 µg/mL |
Why This Matters
For researchers designing ADA inhibitor–adenosine analog combination studies, adecypenol provides a 23-fold more potent enhancement of Ara-A cytotoxicity than pentostatin, enabling lower inhibitor concentrations to achieve equivalent experimental outcomes.
- [1] Tanaka H, Kawakami T, Yang ZM, Komiyama K, Omura S. Potentiation of cytotoxicity and antitumor activity of adenosine analogs by the adenosine deaminase inhibitor adecypenol. J Antibiot (Tokyo). 1989;42(11):1722-1724. View Source
